alpha-N-Methylanilinoacetophenone

Description

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

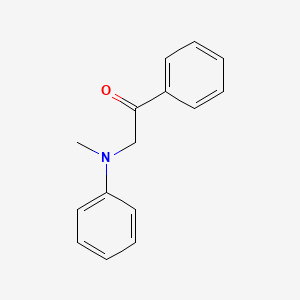

2-(N-methylanilino)-1-phenylethanone |

InChI |

InChI=1S/C15H15NO/c1-16(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |

InChI Key |

XKGWKCLBRNDYPT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Alpha-N-Methylanilinoacetophenone has been identified as a potential lead compound in drug development due to its biological activity. Its derivatives have shown promise in treating various diseases, including cancer and infections.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines. For instance, compounds synthesized from this base structure have been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing significant inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.2 |

| Compound B | PC-3 | 12.8 |

Antimicrobial Properties

The compound also displays antimicrobial properties. Studies indicate that it can effectively inhibit the growth of various pathogens, making it a candidate for developing antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Chemical Synthesis

This compound serves as an intermediate in synthesizing various organic compounds, particularly in the production of dyes and pigments.

Synthesis of Dyes

The compound is utilized in synthesizing azo dyes, which are widely used in textiles and food industries. The synthesis involves coupling reactions with diazonium salts to yield vibrant colored compounds.

Material Science Applications

In material science, this compound functions as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in producing coatings and adhesives.

Photopolymerization Studies

Research indicates that using this compound as a photoinitiator leads to faster curing times and improved mechanical properties of the resultant polymers.

| Property | Before Addition of Photoinitiator | After Addition of Photoinitiator |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 5 | 10 |

Case Study: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound derivatives on various cancer cell lines. The results showed that certain modifications enhanced the cytotoxicity while reducing side effects compared to existing chemotherapeutics.

Case Study: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings indicated that specific derivatives exhibited potent activity against these strains, suggesting a potential for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares α-N-Methylanilinoacetophenone with three closely related compounds, focusing on synthesis, structural properties, and applications.

1-Arylanilinoethanone Derivatives

Compounds such as 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone (studied via X-ray crystallography) share the 1-arylanilinoethanone scaffold but differ in substituent patterns. Key distinctions include:

- Substituent Effects: The presence of a methoxy group and a second phenyl ring in 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone introduces steric hindrance and electronic effects, altering molecular planarity compared to α-N-Methylanilinoacetophenone .

- Crystallographic Data: Only four 1-arylanilinoethanone derivatives are structurally characterized in the Cambridge Structural Database (CSD), highlighting the rarity of detailed structural studies for this class .

Fendiline Analog Precursors

Aryl alkyl ketones (e.g., 1-(2-Methylphenyl)ethanone, used in fendiline synthesis) share the acetophenone core but lack the N-methylanilino group. Critical differences include:

- Reactivity: The N-methylanilino group in α-N-Methylanilinoacetophenone may participate in intramolecular hydrogen bonding or charge-transfer interactions, unlike simpler aryl alkyl ketones .

Pesticide-Related α-Substituted Acetophenones

Compounds like α-(methoxyimino)-N-methyl-2-phenoxybenzeneacetamide (metominostrobin) and α-cypermethrin are α-substituted acetophenones but differ in functional groups and applications:

- Functional Groups: Metominostrobin contains a methoxyimino and phenoxy group, enabling antifungal activity, whereas α-N-Methylanilinoacetophenone lacks such pesticidal motifs .

- Biological Activity: α-Substituted pesticidal compounds often rely on electron-withdrawing groups (e.g., cyano in α-cypermethrin), contrasting with the electron-donating N-methylanilino group in the target compound .

Data Table: Key Comparative Features

Research Findings and Implications

- Synthetic Challenges: α-N-Methylanilinoacetophenone’s synthesis is less documented compared to its analogs. A plausible route involves reductive amination of acetophenone derivatives with N-methylaniline, akin to methods used for fendiline precursors .

- Structural Insights: The N-methylanilino group likely induces non-planarity in the molecule, reducing conjugation between the aromatic rings. This contrasts with the planar configurations observed in pesticidal α-substituted acetophenones .

Notes on Evidence Limitations

- No direct studies on α-N-Methylanilinoacetophenone were found in the provided evidence; comparisons rely on structurally related compounds.

Q & A

Q. What are the recommended synthetic pathways for α-N-Methylanilinoacetophenone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves N-methylation of aniline derivatives followed by acetylation. For example, analogous compounds (e.g., N-formyl-L-phenylalanine) are synthesized using formyl chloride in anhydrous solvents (e.g., dichloromethane) with alkali catalysis . Adapt this protocol by substituting reagents: use methylating agents (e.g., methyl iodide) for N-methylation and acetyl chloride for ketone formation. Optimize reaction time and temperature via controlled experiments (e.g., varying from 25°C to 80°C) and monitor yield via HPLC.

Q. How can researchers characterize α-N-Methylanilinoacetophenone’s purity and structural integrity?

- Methodological Answer : Employ a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm methyl and acetyl group positions.

- FT-IR to identify carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹) .

- HPLC-MS for purity assessment (≥95%) and detection of byproducts.

Cross-validate results with databases like NIST Chemistry WebBook for reference spectra .

Q. What safety protocols are critical when handling α-N-Methylanilinoacetophenone in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory irritancy (analogous to 4-(N-methylanilino)benzaldehyde) .

- Store in airtight containers away from oxidizers.

- In case of exposure, follow SDS guidelines: rinse skin with water, consult a physician, and provide the compound’s CAS number (if available) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in α-N-Methylanilinoacetophenone’s spectral data?

- Methodological Answer : Use Density Functional Theory (DFT) to simulate NMR/IR spectra and compare with experimental data. For instance, discrepancies in carbonyl peak positions may arise from solvent effects or tautomerism. Tools like Gaussian or ORCA can model solvent interactions (e.g., chloroform vs. DMSO). Validate predictions against DSSTox’s computational toxicology frameworks .

Q. What experimental designs are suitable for studying α-N-Methylanilinoacetophenone’s reactivity in cross-coupling reactions?

- Methodological Answer : Design a factorial experiment:

- Variables : Catalyst type (Pd/C, CuI), solvent (THF, DMF), temperature (60–120°C).

- Controls : Reaction under inert atmosphere (N₂/Ar), fixed molar ratios.

Monitor progress via TLC and GC-MS. For example, adapt methodologies from nitroacetophenone synthesis, where chlorobenzene and reflux conditions are used .

Q. How can researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Reproduce experiments : Use standardized equipment (e.g., Büchi melting point apparatus) and high-purity solvents.

- Cross-reference databases : Compare with NIST data for acetophenone derivatives (e.g., 3-acetylbenzoic acid, mp 169–171°C) .

- Assess polymorphs : Perform X-ray crystallography to identify crystal form variations affecting physical properties.

Authoritative Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.